molecular formula C17H14Cl2N4OS B12168709 [4-(1,2-Benzothiazol-3-yl)piperazin-1-yl](2,6-dichloropyridin-3-yl)methanone

[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl](2,6-dichloropyridin-3-yl)methanone

Cat. No.: B12168709
M. Wt: 393.3 g/mol
InChI Key: AWZPFWNUGYUYLC-UHFFFAOYSA-N
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Description

4-(1,2-Benzothiazol-3-yl)piperazin-1-ylmethanone: is a complex organic compound that features a benzothiazole ring, a piperazine ring, and a dichloropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2-Benzothiazol-3-yl)piperazin-1-ylmethanone typically involves multiple steps:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Piperazine Ring Formation: Piperazine can be synthesized by reacting ethylenediamine with diethylene glycol.

    Coupling Reactions: The benzothiazole and piperazine rings are then coupled with the dichloropyridine moiety using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Catalysis: Using catalysts to lower reaction temperatures and increase reaction rates.

    Purification Techniques: Such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring.

    Reduction: Reduction reactions can occur at the dichloropyridine moiety.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorinated positions of the pyridine ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

    Oxidation: Can lead to the formation of sulfoxides or sulfones.

    Reduction: Can result in the formation of amines or alcohols.

    Substitution: Can yield various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: The compound can be used as a starting material for the synthesis of various derivatives with potential pharmaceutical applications.

Biology

    Biological Activity Studies: It can be used in studies to evaluate its biological activity, such as antimicrobial or anticancer properties.

Medicine

    Drug Development: The compound can be explored for its potential as a therapeutic agent, particularly in targeting specific biological pathways.

Industry

    Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(1,2-Benzothiazol-3-yl)piperazin-1-ylmethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a therapeutic effect. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Haloperidol: A well-known antipsychotic that also features a piperazine ring.

    Benzothiazole Derivatives: Compounds such as 2-aminobenzothiazole, which share the benzothiazole ring structure.

Uniqueness

    Structural Complexity: The combination of benzothiazole, piperazine, and dichloropyridine moieties makes this compound unique.

Properties

Molecular Formula

C17H14Cl2N4OS

Molecular Weight

393.3 g/mol

IUPAC Name

[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-(2,6-dichloropyridin-3-yl)methanone

InChI

InChI=1S/C17H14Cl2N4OS/c18-14-6-5-12(15(19)20-14)17(24)23-9-7-22(8-10-23)16-11-3-1-2-4-13(11)25-21-16/h1-6H,7-10H2

InChI Key

AWZPFWNUGYUYLC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NSC3=CC=CC=C32)C(=O)C4=C(N=C(C=C4)Cl)Cl

Origin of Product

United States

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